乙酸锌二水合物

描述

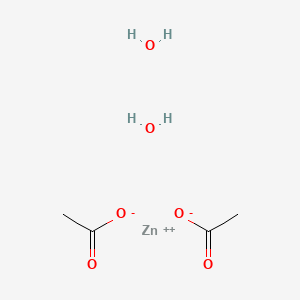

Zinc acetate dihydrate is a chemical compound with the formula Zn(CH₃COO)₂·2H₂O. It is a hydrated form of zinc acetate, consisting of zinc ions coordinated with acetate ions and water molecules. This compound appears as a white crystalline solid and is known for its solubility in water and ethanol. Zinc acetate dihydrate is widely used in various fields, including medicine, industry, and scientific research .

科学研究应用

Zinc acetate dihydrate has numerous applications in scientific research:

Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-based compounds.

Biology: Employed in studies involving zinc metabolism and its role in biological systems.

Medicine: Utilized in the formulation of lozenges for treating the common cold and as a dietary supplement to prevent zinc deficiency.

Industry: Acts as a catalyst in the production of polyesters and alkyd resins, and as a seeding material for growing zinc oxide nanorods on various substrates .

作用机制

Target of Action

Zinc acetate dihydrate primarily targets the zinc deficiency in the body . Zinc is an essential trace element that plays a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling pathways . It is also known to boost the immune system, treat the common cold and recurrent ear infections, and prevent lower respiratory tract infections .

Mode of Action

Zinc acetate dihydrate works by supplying zinc, which is necessary for the functioning of over 300 different enzymes and plays a vital role in an extensive range of biological processes . It is also used as a catalyst in the production of polyesters, alkyds, and other synthetic fibers .

Biochemical Pathways

Zinc is involved in various aspects of cellular metabolism. It has been estimated that approximately 10% of human proteins may bind zinc, in addition to hundreds of proteins that transport and traffic zinc . Zinc deficiency in humans decreases the activity of serum thymulin, a hormone of the thymus, which is necessary for the maturation of T-helper cells .

Pharmacokinetics

Zinc particles are mainly distributed to organs including the liver, lung, and kidney within 72 hours without any significant difference being found according to particle size or rat gender . This indicates that the bioavailability of zinc acetate dihydrate is high, and it is efficiently absorbed and utilized in the body.

Result of Action

The administration of zinc acetate dihydrate can help treat and prevent zinc deficiency and its consequences, including stunted growth and acute diarrhea in children, and slowed wound healing . It also boosts the immune system, treats the common cold and recurrent ear infections, and prevents lower respiratory tract infections .

Action Environment

Zinc acetate dihydrate is generally soluble in water . The resulting solutions contain moderate concentrations of hydroxide ions and have pH’s greater than 7.0. They react as bases to neutralize acids . This solubility is one of its key attributes, enabling the compound’s ease of use in numerous applications, from medicinal treatments to the synthesis of other compounds .

生化分析

Biochemical Properties

Zinc acetate dihydrate plays a significant role in biochemical reactions by providing zinc ions, which are essential cofactors for over 300 enzymes. These enzymes include DNA polymerase, RNA polymerase, and carbonic anhydrase, which are involved in DNA synthesis, transcription, and carbon dioxide transport, respectively . Zinc ions from zinc acetate dihydrate interact with these enzymes by binding to their active sites, stabilizing their structures, and facilitating catalytic activity. Additionally, zinc ions can interact with proteins such as metallothioneins, which help in regulating zinc homeostasis and protecting cells from oxidative stress .

Cellular Effects

Zinc acetate dihydrate influences various cellular processes by providing zinc ions that are crucial for cell function. Zinc ions play a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, zinc ions can modulate the activity of transcription factors such as zinc finger proteins, which bind to DNA and regulate gene expression . Zinc also affects cell signaling pathways by acting as a second messenger in processes like apoptosis and immune responses . Furthermore, zinc ions are involved in cellular metabolism by serving as cofactors for enzymes involved in protein synthesis, lipid metabolism, and DNA replication .

Molecular Mechanism

The molecular mechanism of action of zinc acetate dihydrate involves the release of zinc ions, which then interact with various biomolecules. Zinc ions can bind to the active sites of enzymes, altering their conformation and enhancing their catalytic activity . Additionally, zinc ions can inhibit or activate enzymes by binding to allosteric sites, thereby modulating their function . Zinc ions also influence gene expression by binding to zinc finger proteins, which interact with specific DNA sequences and regulate transcription . These interactions at the molecular level are crucial for maintaining cellular homeostasis and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc acetate dihydrate can change over time due to its stability and degradation. Zinc acetate dihydrate is relatively stable under standard storage conditions, but it can lose its crystal water when exposed to high temperatures, leading to changes in its solubility and reactivity . Long-term storage can also result in the formation of aggregates, which may affect its dissolution and bioavailability . In in vitro and in vivo studies, prolonged exposure to zinc acetate dihydrate can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of zinc acetate dihydrate vary with different dosages in animal models. At low to moderate doses, zinc acetate dihydrate can effectively restore zinc levels and support normal physiological functions . At high doses, zinc acetate dihydrate can cause toxic effects, including cellular degeneration in the liver, pancreas, and kidneys . Pregnant and young animals are particularly susceptible to zinc toxicity, which can lead to adverse outcomes such as decreased appetite, weight loss, and impaired growth . It is essential to carefully regulate the dosage of zinc acetate dihydrate to avoid toxic effects while ensuring adequate zinc supplementation.

Metabolic Pathways

Zinc acetate dihydrate is involved in various metabolic pathways by providing zinc ions that serve as cofactors for numerous enzymes. These enzymes participate in critical biochemical processes, including protein synthesis, lipid metabolism, and DNA replication . Zinc ions also play a role in regulating metabolic flux and maintaining metabolite levels by modulating the activity of enzymes involved in these pathways . Additionally, zinc ions can influence the expression of genes encoding metabolic enzymes, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Zinc acetate dihydrate is transported and distributed within cells and tissues through specific zinc transporters. These transporters, such as the ZnT (SLC30) and ZIP (SLC39) families, regulate zinc influx and efflux between extracellular and intracellular compartments . Zinc ions are distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles, where they participate in essential biochemical processes . The transport and distribution of zinc ions are tightly regulated to maintain cellular zinc homeostasis and prevent toxicity .

Subcellular Localization

The subcellular localization of zinc acetate dihydrate is determined by the distribution of zinc ions within different cellular compartments. Zinc ions are found in the cytoplasm, nucleus, and organelles, where they perform specific functions . For example, zinc ions in the nucleus interact with zinc finger proteins to regulate gene expression, while zinc ions in the cytoplasm participate in enzymatic reactions . The localization of zinc ions is influenced by targeting signals and post-translational modifications that direct them to specific compartments or organelles . This precise localization is essential for the proper functioning of zinc-dependent processes within the cell.

准备方法

Synthetic Routes and Reaction Conditions: Zinc acetate dihydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with acetic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in acetic acid, followed by crystallization to obtain zinc acetate dihydrate. The reaction can be represented as follows: [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] [ \text{ZnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, zinc acetate dihydrate is produced by reacting zinc oxide with acetic acid under controlled conditions. The reaction mixture is then subjected to evaporation and crystallization processes to obtain the dihydrate form. The purity and yield of the product can be optimized by controlling the reaction temperature, concentration of reactants, and crystallization conditions .

化学反应分析

Types of Reactions: Zinc acetate dihydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, zinc acetate dihydrate can hydrolyze to form zinc hydroxide and acetic acid. [ \text{Zn(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} \rightarrow \text{Zn(OH)}_2 + 2\text{CH}_3\text{COOH} ]

Precipitation: When reacted with sodium hydroxide, zinc acetate dihydrate forms zinc hydroxide precipitate. [ \text{Zn(CH}_3\text{COO)}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{CH}_3\text{COONa} ]

Complexation: Zinc acetate dihydrate can form complexes with various ligands, such as ammonia and ethylenediamine.

Common Reagents and Conditions:

Hydrolysis: Water as the solvent.

Precipitation: Sodium hydroxide as the precipitating agent.

Complexation: Ligands such as ammonia or ethylenediamine.

Major Products:

Hydrolysis: Zinc hydroxide and acetic acid.

Precipitation: Zinc hydroxide and sodium acetate.

Complexation: Zinc-ligand complexes

相似化合物的比较

Zinc chloride: Another zinc salt with similar applications but different solubility and reactivity.

Zinc sulfate: Used in similar applications but has different solubility and hygroscopic properties.

Zinc nitrate: Utilized in various industrial processes but differs in its oxidative properties.

Uniqueness of Zinc Acetate Dihydrate: Zinc acetate dihydrate is unique due to its specific solubility in water and ethanol, making it suitable for various applications in aqueous and organic systems. Its ability to form complexes with different ligands and its role as a catalyst in industrial processes further highlight its versatility .

属性

CAS 编号 |

5970-45-6 |

|---|---|

分子式 |

C2H6O3Zn |

分子量 |

143.4 g/mol |

IUPAC 名称 |

acetic acid;zinc;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Zn/c1-2(3)4;;/h1H3,(H,3,4);1H2; |

InChI 键 |

AJBKKRFPIWOFAE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2] |

规范 SMILES |

CC(=O)O.O.[Zn] |

Key on ui other cas no. |

5970-45-6 |

物理描述 |

Colourless crystals or fine, off-white powde |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

557-34-6 (anhydrous) |

同义词 |

Anhydrous Zinc Acetate Galzin Zinc Acetate Zinc Acetate Anhydrous Zinc Acetate Dihydrate Zinc Acetate, Anhydrous |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)

![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)